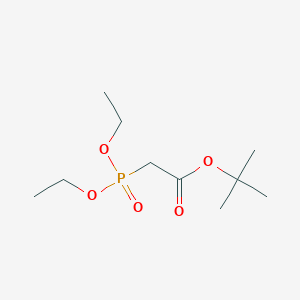
1-Dimethylphosphorylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to create the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances . It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .Aplicaciones Científicas De Investigación
Role in Chemical Synthesis
- DMPP has been explored for its utility in chemical synthesis processes. For instance, studies on phosphonic systems have highlighted the structural and molecular properties of related compounds, such as dimethyl 2-hydroxy-3-benzoylpropylphosphonate. These studies provide valuable insights into intramolecular interactions and potential applications in creating more complex organic molecules, although direct references to DMPP are limited within the public domain (Bourne, Modro, & Modro, 1995).
Pharmacological Effects and Diabetes Management
- DMPP and related compounds have garnered interest for their potential pharmacological effects, especially in the context of diabetes management. Research has focused on substances that can influence GLP-1 receptor signaling, a critical pathway for enhancing insulin secretion and managing blood glucose levels. For example, studies on novel small molecule GLP-1 receptor agonists have shown promise in stimulating insulin secretion in rodents and from human islets, indicating potential applications for DMPP and related compounds in diabetes treatment (Sloop et al., 2010).
Insights from GLP-1 Research
- Extensive research on GLP-1, an incretin hormone that influences insulin secretion, provides indirect insights into the potential scientific applications of DMPP, especially if it can be shown to affect GLP-1 receptor signaling. The discovery of the GLP-1 receptor and the development of GLP-1 receptor agonists highlight the significance of targeting this pathway for therapeutic interventions in diabetes (Thorens, 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylphosphorylpropan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














